molecular formula C16H19NO5 B585730 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 154548-45-5

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B585730
CAS No.: 154548-45-5
M. Wt: 305.33
InChI Key: DYBIHRBNPRCTAS-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl, ethyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and ethyl groups under controlled conditions. One common method includes the use of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a starting material, which undergoes further reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Addition of hydrogen atoms to reduce oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
  • 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Comparison: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 154548-45-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the molecular formula C16H19NO5C_{16}H_{19}NO_5 and a molecular weight of 305.33 g/mol. The compound is characterized by a piperidine ring structure, which is a common feature in many biologically active molecules.

PropertyValue
Molecular FormulaC₁₆H₁₉NO₅
Molecular Weight305.33 g/mol
CAS Number154548-45-5
MDL NumberMFCD06738732

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition by binding to active sites or modulating receptor functions as either an agonist or antagonist. Specific pathways and molecular targets remain largely uncharacterized but are essential for understanding its pharmacological potential.

Biological Activity

Research indicates that this compound may possess several pharmacological properties:

Anticancer Activity : Preliminary studies suggest that compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 25 to 440 nM in inhibiting cancer cell growth . The selectivity for cancer cells over normal cells suggests potential therapeutic applications in oncology.

Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes in target cells, which is a common mechanism for many therapeutic agents.

Case Studies

Several studies have explored the biological activity of compounds within the same chemical family as this compound:

  • Antiproliferative Studies : A study evaluated the effects of piperidine derivatives on human cancer cell lines such as HeLa and CEM. Results indicated that these compounds selectively induced apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). For example, one derivative showed an IC50 of approximately 0.70 μM against K562 cells after treatment .
  • Mechanistic Insights : Another investigation focused on the impact of similar compounds on cell cycle distribution, revealing that certain derivatives caused an increase in G2/M-phase cells, indicating their role as tubulin assembly inhibitors .

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-2-21-15(19)13-10-17(9-8-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBIHRBNPRCTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659691
Record name 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154548-45-5
Record name 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with commercially available ethyl 4-piperidone-3-carboxylate hydrochloride (203.2 mg; 0.98 mmol), diisopropylethylamine (360 μl; 2.08 mmol), and benzyl chloroformate (141 μl; 0.99 mmol). The crude product was purified by chromatography on silica eluting with 15% ethyl acetate in hexane, giving ethyl 1-benzyloxycarbonyl-4-oxo-3-piperidinecarboxylate (185.5 mg) as a colorless oil. MS m/z (positive ion) 323 (M+NH4+; 75), 306 (MH+; 100), 262 (50).
Quantity
0 (± 1) mol
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Reaction Step One
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203.2 mg
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Reaction Step Two
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360 μL
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reactant
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141 μL
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Reaction Step Four

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